

Bredereck's Reagent: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert</i> -Butoxybis(dimethylamino)methane
Cat. No.:	B148321

[Get Quote](#)

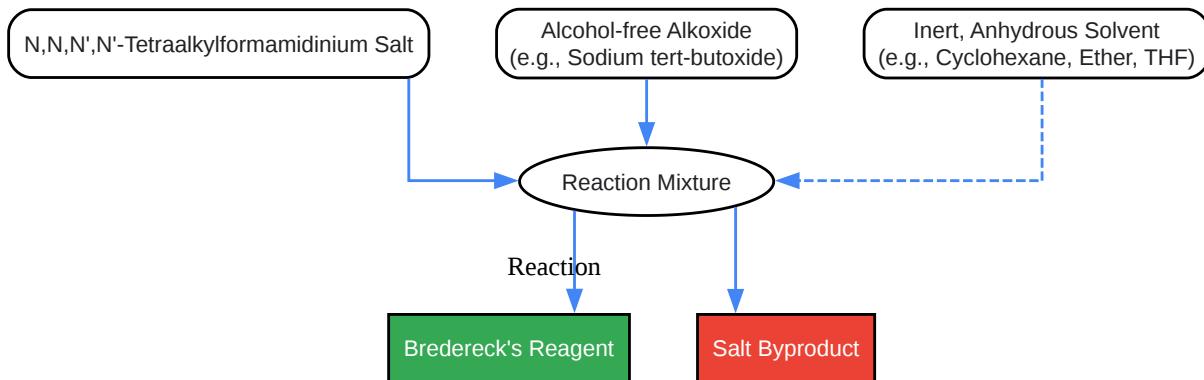
An in-depth exploration of the synthesis, properties, and applications of *tert*-Butoxybis(dimethylamino)methane (Bredereck's Reagent), a versatile tool in modern organic synthesis.

Bredereck's reagent, chemically known as *tert*-Butoxybis(dimethylamino)methane, is a powerful and versatile aminal ester widely employed in organic synthesis.^[1] It serves as a potent aminomethylenating and formylating agent, particularly for C-H, N-H, and other acidic proton-containing compounds.^{[1][2]} Its utility stems from its ability to generate a strong base in situ, facilitating reactions with weakly acidic substrates. This guide provides a detailed overview of its synthesis, properties, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Bredereck's reagent is a colorless to light yellow liquid with a characteristic amine-like odor.^{[1][3]} It is a bench-stable compound that is miscible with a range of nonpolar, aprotic solvents such as benzene, toluene, cyclohexane, and diethyl ether.^{[1][2]} However, it is reactive towards protic solvents and even weakly C-H acidic solvents like acetonitrile and acetone upon heating.^[1]

A summary of its key physical and spectroscopic properties is presented in the table below for easy reference.

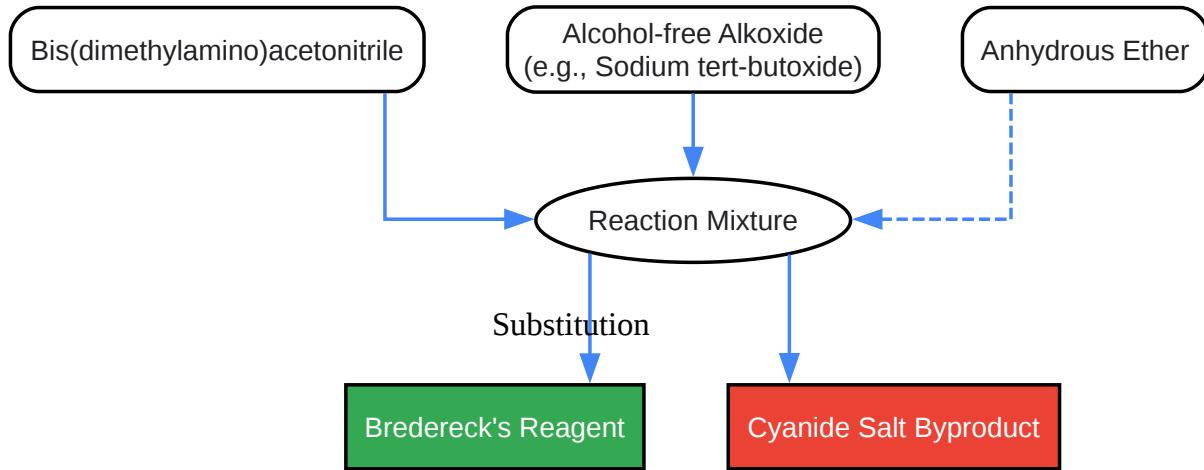

Property	Value
Molecular Formula	C ₉ H ₂₂ N ₂ O
Molecular Weight	174.28 g/mol [4]
Appearance	Colorless to light yellow liquid [1][3]
Odor	Amine-like [1]
Boiling Point	48-52 °C at 10-12 mmHg; 50-55 °C at 15 mmHg [4]
Density	0.844 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.4260 [4]
Solubility	Miscible with nonpolar aprotic solvents (e.g., toluene, ether) [1]
Infrared Spectrum	Conforms to the structure
¹ H NMR (CDCl ₃)	Spectrum available [5]
¹³ C NMR	Spectrum available [6]

Synthesis of Bredereck's Reagent

There are two primary methods for the synthesis of Bredereck's reagent, both aiming to produce the aminal ester in good yields.

Method 1: From N,N,N',N'-Tetraalkylformamidinium Salts

This method involves the reaction of a N,N,N',N'-tetraalkylformamidinium salt with an alcohol-free alkoxide. The reaction is typically carried out in an inert, anhydrous solvent.



[Click to download full resolution via product page](#)

Synthesis of Bredereck's Reagent from a Formamidinium Salt.

Method 2: From Bis(dimethylamino)acetonitrile

An alternative and often preferred method utilizes bis(dimethylamino)acetonitrile as the starting material.^[7] This method generally requires less solvent and shorter reaction times, leading to higher yields.^[7]

[Click to download full resolution via product page](#)

Synthesis via Bis(dimethylamino)acetonitrile.

Experimental Protocols

Synthesis of Bredereck's Reagent from Bis(dimethylamino)acetonitrile

Materials:

- Bis(dimethylamino)acetonitrile
- Sodium tert-butoxide (alcohol-free)
- Anhydrous diethyl ether
- Inert atmosphere (Nitrogen or Argon)

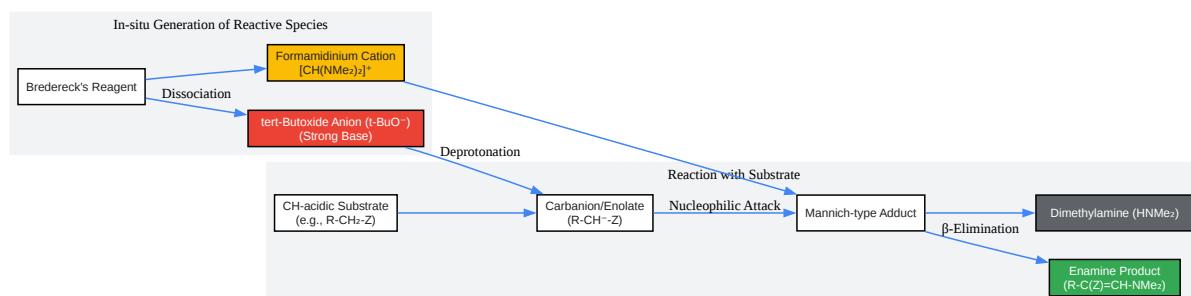
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend alcohol-free sodium tert-butoxide in anhydrous diethyl ether.
- Dissolve bis(dimethylamino)acetonitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension at room temperature.
- After the addition is complete, gently reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by TLC or GC.
- Cool the reaction mixture to room temperature and filter off the precipitated sodium cyanide under an inert atmosphere.
- Carefully wash the salt cake with anhydrous diethyl ether.
- Combine the filtrate and the washings, and remove the solvent under reduced pressure.
- The crude product can be purified by distillation under reduced pressure to afford pure Bredereck's reagent.

General Protocol for Aminomethylation of a CH-acidic Ketone

Materials:

- CH-acidic ketone (1.0 eq.)
- Bredereck's reagent (1.2 - 2.0 eq.)[\[1\]](#)
- Anhydrous toluene or other suitable nonpolar, aprotic solvent[\[1\]](#)
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone and anhydrous toluene.[\[1\]](#)
- Under an inert atmosphere, add Bredereck's reagent to the flask.[\[1\]](#)
- Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.[\[1\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure. The resulting enaminone can often be used directly in the next step.
- If the corresponding β-keto aldehyde is desired, the enaminone can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl).[\[1\]](#)
- The final product can be purified by column chromatography on silica gel or by distillation/recrystallization.[\[1\]](#)

Mechanism of Action and Reactivity

The reactivity of Bredereck's reagent lies in its ability to dissociate upon heating, generating a strongly basic tert-butoxide anion and a resonance-stabilized formamidinium cation.[\[7\]](#) The in

situ generated base is strong enough to deprotonate even weakly CH-acidic compounds, forming a carbanion or enolate.[7] This nucleophile then attacks the electrophilic formamidinium ion in a Mannich-type reaction.[7] Subsequent elimination of dimethylamine from the adduct yields the final enamine product.[7]

[Click to download full resolution via product page](#)

General Reaction Mechanism of Bredereck's Reagent.

Bredereck's reagent is highly effective for the aminomethylenation of a wide variety of substrates, including:

- Ketones (dialkyl, aryl alkyl, heteroaryl alkyl)[1][2]
- Lactones and lactams[8]
- Esters and amides[8]
- Nitriles and other compounds with active methylene or methyl groups[8]

The resulting enamines are versatile synthetic intermediates that can be further transformed into a range of functional groups, making Bredereck's reagent a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[8]

Safety and Handling

Bredereck's reagent is a flammable liquid and vapor.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] The container should be kept tightly closed under an inert atmosphere to prevent decomposition due to moisture and air.[10]

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide provides a comprehensive overview of Bredereck's reagent, offering valuable insights for its synthesis, handling, and application in organic synthesis. Its unique reactivity profile continues to make it an indispensable reagent for the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bredereck's reagent - Enamine enamine.net
- 3. researchgate.net [researchgate.net]
- 4. Bredereck's Reagent drugfuture.com
- 5. spectratabase.com [spectratabase.com]

- 6. tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. myuchem.com [myuchem.com]
- 8. Tert-butoxy Bis(dimethyl-amino)methane (bredereck's Reagent)
[repositorioslatinoamericanos.uchile.cl]
- 9. Page loading... [wap.guidechem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Bredereck's Reagent: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148321#bredereck-s-reagent-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com